ACY-738

描述

ACY-738 是一种有效的组蛋白去乙酰化酶 6 (HDAC6) 选择性抑制剂。组蛋白去乙酰化酶 6 是一种在蛋白质乙酰化调节中起关键作用的酶,它会影响各种细胞过程,包括基因表达、蛋白质稳定性和细胞信号传导。 This compound 已被研究用于其在神经退行性疾病、癌症和其他涉及蛋白质乙酰化失调的疾病中的潜在治疗应用 .

科学研究应用

ACY-738 已被广泛研究用于其潜在的治疗应用:

作用机制

ACY-738 通过抑制组蛋白去乙酰化酶 6 发挥作用,导致 α-微管蛋白和其他底物的乙酰化增加。这会导致微管的稳定,防止轴突退化并调节基因表达。 涉及的分子靶标和途径包括组蛋白和非组蛋白的乙酰化,这些会影响各种细胞过程,例如细胞周期调节、凋亡和应激反应 .

生化分析

Biochemical Properties

ACY-738 selectively inhibits HDAC6, an enzyme that removes acetyl groups from histones and other proteins . The inhibition of HDAC6 by this compound results in increased acetylation of α-tubulin, a component of microtubules . This interaction between this compound and HDAC6 is crucial for the regulation of various biological processes, including gene expression, cell motility, and immune response .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In the context of neurodegenerative diseases, this compound has been reported to slow neuron degeneration by increasing acetylation of α-tubulin . It also influences cell function by impacting cell signaling pathways and gene expression . For instance, this compound has been shown to alter the expression of specific genes associated with mitochondrial bioenergetics and neuroinflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of HDAC6 . By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which can alter the function, stability, and half-life of individual proteins . This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in a mouse model of amyotrophic lateral sclerosis (ALS), chronic treatment with this compound ameliorated the motor phenotype and substantially extended the life span of the mice . This suggests that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound have been shown to vary with different dosages in animal models. For example, in a mouse model of multiple sclerosis, treatment with this compound (20 mg/kg) delayed disease onset, reduced disease severity, and increased short-term memory . The beneficial effects of this compound were only observed with lower amounts of disease-inducing reagents .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate histone acetylation. By inhibiting HDAC6, this compound can alter the acetylation status of histones and other proteins, thereby affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its therapeutic effects. This compound is known to cross the blood-brain barrier, which allows it to exert its effects in the central nervous system .

准备方法

合成路线和反应条件

ACY-738 的合成涉及多个步骤,从市售起始原料开始。关键步骤包括嘧啶环的形成、羟肟酸部分的引入以及苯基环丙基的连接。 反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和 pH 条件,以高纯度获得所需产物 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率、收率和成本效益进行了优化。 这涉及使用大型反应器、连续流动工艺以及严格的质量控制措施,以确保最终产品的稳定性和纯度 .

化学反应分析

反应类型

ACY-738 主要进行典型的羟肟酸和嘧啶衍生物反应。这些包括:

氧化: 在特定条件下,羟肟酸部分可以被氧化。

还原: 该化合物可以发生还原反应,特别是在嘧啶环上。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,羟肟酸部分的氧化会导致亚硝基化合物的形成,而嘧啶环的还原会导致二氢嘧啶衍生物的形成 .

相似化合物的比较

类似化合物

ACY-775: 另一种具有类似治疗潜力的选择性 HDAC6 抑制剂。

ACY-1215: 一种有效的 HDAC6 抑制剂,目前正在进行癌症临床试验。

ACY-257: 一种外周限制性 HDAC6 抑制剂,在神经损伤和炎症模型中具有功效

ACY-738 的独特性

This compound 在能够穿过血脑屏障方面是独一无二的,这使其对中枢神经系统疾病特别有效。 它对 HDAC6 相比于其他组蛋白去乙酰化酶的高选择性也降低了脱靶效应的可能性,从而增强了其治疗潜力 .

属性

IUPAC Name |

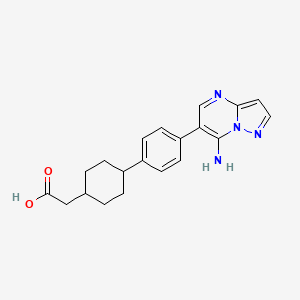

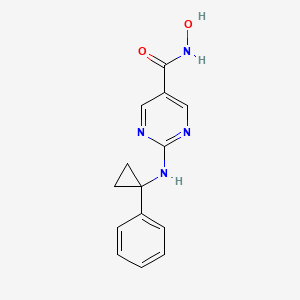

N-hydroxy-2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c19-12(18-20)10-8-15-13(16-9-10)17-14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9,20H,6-7H2,(H,18,19)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIWIMDSZVNYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: ACY-738 selectively inhibits HDAC6 [, , , , ]. HDAC6 is a cytoplasmic enzyme responsible for deacetylating proteins like α-tubulin. This compound binds to the catalytic domain of HDAC6, preventing the removal of acetyl groups from lysine residues on its substrates.

A: Inhibition of HDAC6 by this compound leads to increased acetylation of α-tubulin, promoting microtubule stability [, ]. This, in turn, impacts various cellular processes, including intracellular transport, cell migration, and immune signaling [, , , , , ].

A: Research suggests this compound enhances proteasome activity by disrupting the interaction between HDAC6 and HR23B, a substrate-shuttling factor []. This leads to increased MHC class I antigen presentation, thereby promoting the cytotoxic activity of CD8+ T-cells against tumor cells [].

ANone: While this specific information is not provided in the provided abstracts, it can be readily found in chemical databases like PubChem and ChemSpider.

A: Studies in NZB/W F1 mice demonstrated dose-dependent effects of this compound on various SLE parameters. Two different doses were tested, with both showing efficacy in reducing disease markers, indicating a dose-response relationship [].

A: this compound has shown promising results in several preclinical models, including: * Multiple Sclerosis: EAE mice [] * Systemic Lupus Erythematosus: MRL/lpr and NZB/W F1 mice [, , , ] * Amyotrophic Lateral Sclerosis: mSOD1G93A and FUS mice [, ] * Krabbe Disease: Twitcher mice [] * Chronic Lymphocytic Leukemia: euTCL1 mice [, , ] * Glioblastoma: Patient-derived and mouse glioma cells [] * Social Stress: Chronic Social Defeat Stress (CSDS) model in mice []

A: * Multiple Sclerosis: Delayed disease onset, reduced disease severity, and improved short-term memory in EAE mice [] * Amyotrophic Lateral Sclerosis: Increased microtubule acetylation in the spinal cord, reduced lower motor neuron degeneration, and ameliorated peripheral nerve axon degeneration in mSOD1G93A mice []. In FUS mice, it restored metabolic alterations in the spinal cord []. * Krabbe Disease: Corrected low acetylated tubulin levels, reversed myelinated axon loss, delayed axonal degeneration, and improved neuronal defects in Twitcher mice [].

A: While the provided information doesn't directly compare this compound with other HDAC inhibitors, it highlights its selectivity for HDAC6, which may contribute to a potentially improved safety profile compared to pan-HDAC inhibitors [, , , ]. Studies suggest that targeting specific HDAC isoforms like HDAC6 might offer therapeutic benefits with potentially fewer adverse effects [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B605088.png)

![N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate](/img/structure/B605098.png)